molecular formula C13H21N3O4 B6326087 tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate CAS No. 1186299-71-7

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate

Cat. No.: B6326087
CAS No.: 1186299-71-7
M. Wt: 283.32 g/mol
InChI Key: YZNSRGJCFLCJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNSRGJCFLCJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 2-Aminoimidazole Precursors

The foundational step in synthesizing tert-butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate involves alkylation of 2-aminoimidazole derivatives. Source details a general procedure where tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate undergoes alkylation with alkyl halides or alcohols. For alkyl halides, sodium hydride (60% dispersion in mineral oil) in DMF deprotonates the imidazole nitrogen at 0°C, followed by dropwise addition of the alkyl halide (1.1 eq). The reaction proceeds at 70°C for 4 hours, with extended heating leading to decomposition.

Representative Procedure (Alkyl Halides):

  • Dissolve tert-butyl 2-((tert-butoxycarbonyl)amino)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate (0.3–0.6 mmol) in DMF (4 mL).

  • Add NaH (1 eq) at 0°C and stir until dissolution.

  • Introduce alkyl halide (1.1 eq) dropwise.

  • Heat to 70°C for 4 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography (5–10% EtOAc/hexanes).

Yields vary with substituent steric demand: benzyl bromide provides 37% yield, while bulkier 2-iodoheptane yields 9%.

Mitsunobu Reaction for Alcohol Alkylation

For alcohol-based alkylation, the Mitsunobu reaction employs diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) with triphenylphosphine. A 0°C solution of the imidazole precursor, alcohol (3 eq), and DIAD/DEAD (1.5 eq) in tetrahydrofuran (THF) reacts for 16–24 hours at room temperature. This method avoids strong bases, making it suitable for acid-sensitive substrates.

Optimization Insight:

  • Solvent: THF outperforms DMF due to better compatibility with DIAD/DEAD.

  • Temperature: Prolonged room-temperature stirring (24 hours) ensures complete conversion without byproduct formation.

Boc Protection-Deprotection Dynamics

Sequential Boc Protection

The tert-butoxycarbonyl (Boc) group is introduced sequentially to prevent undesired side reactions. Source demonstrates dual Boc protection at the imidazole 1- and 2-positions using tert-butyl dicarbonate under basic conditions.

Stepwise Protection:

  • Protect the imidazole 1-position with Boc₂O in dichloromethane (DCM) and triethylamine (TEA).

  • Isolate the mono-Boc-protected intermediate via column chromatography.

  • Introduce the second Boc group at the 2-amino position using Boc₂O and 4-dimethylaminopyridine (DMAP).

Critical Parameters:

  • Base: TEA (2.5 eq) ensures efficient deprotonation without over-alkylation.

  • Catalyst: DMAP (0.1 eq) accelerates the second Boc installation.

Stability Under Alkylation Conditions

Boc groups exhibit remarkable stability during alkylation. Even under NaH/DMF at 70°C, no significant deprotection occurs, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR). This stability enables multi-step functionalization without intermediate deprotection.

Solubility and Purification Challenges

Solubility Profile

The compound’s solubility varies with solvent polarity:

SolventSolubility (mg/mL)
DMF>50
THF30–40
Ethyl Acetate10–15
Hexanes<5

Source recommends DMF for stock solutions (10 mM), with storage at -20°C for ≤1 month to prevent degradation.

Chromatographic Purification

Flash chromatography with ethyl acetate/hexanes (5–30% gradient) resolves Boc-protected intermediates. The compound’s Rf values correlate with substituent polarity:

  • Benzyl-substituted derivative: Rf = 0.6 (30% EtOAc/hexanes).

  • Heptyl-substituted derivative: Rf = 0.7 (30% EtOAc/hexanes).

Case Studies in Functionalization

Mesylation at the 2-Amino Position

Reaction with mesyl chloride (1.1 eq) in DMF at 0°C installs a sulfonamide group, yielding tert-butyl 2-(N-(tert-butoxycarbonyl)methylsulfonamido)-4-(hept-6-yn-1-yl)-1H-imidazole-1-carboxylate (24% yield).

Key Data:

  • 1H NMR (CDCl₃): δ 7.12 (s, 1H), 3.42 (s, 3H), 3.10 (s, 3H, rotamer).

  • 13C NMR (CDCl₃): δ 149.7, 147.5, 146.5 (rotamers), 84.7 (Boc carbonyl).

Alkyne-Substituted Derivatives

The hept-6-yn-1-yl substituent enables Click chemistry applications. Alkylation with propargyl bromide (1.1 eq) in DMF at 70°C affords 68% yield, confirmed by alkyne-specific IR stretches at 3300 cm⁻¹ (C≡C-H).

Comparative Analysis of Methodologies

MethodConditionsYield (%)Purity (HPLC)
Alkyl HalideNaH, DMF, 70°C24–70>95
MitsunobuDIAD, THF, RT35–6090
MesylationMsCl, DMF, 0°C2497

Alkyl halide-mediated alkylation provides superior yields but requires careful temperature control to prevent decomposition. Mitsunobu reactions offer milder conditions but lower yields due to competing side reactions .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of tert-butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate in developing anticancer agents. The imidazole moiety is known for its biological activity, and derivatives of this compound have shown promising results in inhibiting tumor growth in vitro. For instance, research indicates that modifications to the imidazole ring can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating effective inhibition of growth. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections .

Organic Synthesis

Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules. For example, it can be utilized in peptide synthesis due to the presence of the amino group, facilitating the formation of peptide bonds .

Functionalization Reactions
The compound can participate in functionalization reactions, allowing chemists to introduce different functional groups into the imidazole ring. This property is essential for developing new compounds with tailored properties for specific applications .

Biochemical Studies

Enzyme Inhibition Studies
In biochemical research, this compound has been used as an inhibitor in enzyme studies. Its structure allows it to interact with active sites of enzymes, providing insights into enzyme mechanisms and potential pathways for drug design .

Drug Delivery Systems
The compound's solubility and stability profile make it a candidate for use in drug delivery systems. Researchers are exploring its potential to enhance the bioavailability of poorly soluble drugs by formulating it into nanoparticles or other delivery vehicles .

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of imidazole derivatives, including this compound. The results indicated that certain modifications significantly increased the compound's efficacy against breast cancer cell lines, highlighting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Testing
In another study featured in Antibiotics, researchers tested various derivatives of imidazole compounds against multi-drug resistant strains of Staphylococcus aureus. The findings showed that this compound exhibited significant antimicrobial activity, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The Boc group can be selectively removed under acidic conditions, resulting in the formation of the free amine . This process involves the protonation of the carbonyl oxygen, followed by the elimination of the tert-butyl group and decarboxylation to yield the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

This section evaluates the target compound against structurally related imidazole derivatives, focusing on substituents, synthetic routes, reactivity, and applications.

Substituent Variations and Functional Group Impact

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Key Substituents Molecular Weight (g/mol) Reactivity/Applications Synthesis Yield Reference
Target Compound (1186299-71-7) Boc at N1, Boc-amino at C2 283.33 Dual protection for amino and imidazole groups; peptide intermediate Not specified
tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Formyl at C4 196.21 Aldehyde group enables nucleophilic additions (e.g., Schiff base formation) Not specified
tert-Butyl 4-{3-Azido-2-[(Boc)amino]propyl}-1H-imidazole-1-carboxylate (21) Azido-propyl-Boc chain at C4 356.40 Azide group facilitates click chemistry applications 70%
tert-Butyl 2-amino-1H-benzo[d]imidazole-1-carboxylate (1383133-23-0) Benzo[d]imidazole core, Boc at N1 233.27 Enhanced aromaticity for π-π stacking in drug design Not specified
tert-Butyl 2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate (163798-87-6) Chloromethyl at C2, Boc at N1 272.73 Electrophilic site for alkylation reactions; pharmaceutical intermediate 97% purity
Key Findings:

Dual Boc Protection: The target compound’s dual Boc groups provide superior stability compared to analogs like tert-Butyl 4-formyl-1H-imidazole-1-carboxylate, which lacks amino protection and is prone to oxidation .

Steric Effects : Bulky substituents (e.g., azido-propyl in Compound 21) reduce solubility but enhance regioselectivity in click chemistry reactions .

Aromaticity and Bioactivity : Benzo[d]imidazole analogs (e.g., CAS 1383133-23-0) exhibit stronger intermolecular interactions (e.g., π-π stacking) but lower solubility in polar solvents .

Reactivity : The chloromethyl group in CAS 163798-87-6 allows facile functionalization, making it a versatile intermediate in drug development .

Crystallographic and Stability Data

  • Thermal Stability : Boc-protected imidazoles generally decompose above 150°C, whereas benzo[d]imidazole derivatives (e.g., CAS 1383133-23-0) show higher melting points due to aromatic rigidity .

Biological Activity

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate (CAS No. 1186299-71-7) is a compound of interest due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H21N3O4
  • Molecular Weight : 283.32 g/mol
  • Solubility : Moderately soluble in water (0.0217 mg/ml) and highly soluble in organic solvents.
  • Log P : The compound has a log P value ranging from 2.73 to 3.14, indicating moderate lipophilicity, which may affect its bioavailability and permeability across biological membranes .

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition :
    • The compound acts as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antiviral Activity :
    • Research indicates that imidazole derivatives can exhibit antiviral properties, particularly against the hepatitis C virus (HCV). The structural similarity to known antiviral agents suggests that this compound may also possess similar effects .

Biological Studies and Case Reports

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
N-Boc DeprotectionEfficient deprotection yields (75%-98%) were observed, indicating potential for synthesis of active pharmaceutical ingredients.
Antiviral ActivityImidazole derivatives showed efficacy against HCV by inhibiting NS3/4A protease activity.
Enzyme InhibitionInhibition of CYP enzymes suggests potential drug-drug interactions and altered metabolism profiles.

Pharmacological Implications

The pharmacological implications of this compound are significant:

  • Drug Development : The compound's ability to inhibit specific enzymes opens avenues for the development of new therapeutic agents targeting metabolic pathways.
  • Safety Profile : Understanding its interaction with CYP enzymes is crucial for assessing safety and efficacy in clinical settings, particularly regarding potential drug interactions.

Q & A

Q. What are the key synthetic routes for tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate, and how do reaction conditions influence yield?

The synthesis involves two critical steps: (1) Boc protection of the amino group using di-tert-butyl dicarbonate under basic conditions (e.g., NaOH or DMAP in acetonitrile) and (2) esterification of the imidazole ring. Optimal yields (>70%) require precise temperature control (0–25°C), anhydrous solvents (e.g., dichloromethane), and stoichiometric excess of Boc reagents. Side reactions, such as hydrolysis of the Boc group, can be mitigated by avoiding aqueous conditions during the protection step .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., tert-butyl groups at δ 1.2–1.5 ppm) and carbonyl signals (Boc groups at δ 150–160 ppm).
  • IR Spectroscopy : Confirms Boc carbonyl stretches (~1700 cm⁻¹).
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is recommended for crystallographic analysis .

Q. What are the primary applications of this compound in pharmaceutical research?

The compound serves as a versatile intermediate for synthesizing protease inhibitors and kinase-targeting agents. Its imidazole core enables metal coordination in enzyme active sites, while the Boc group enhances solubility for biological assays .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis to minimize side-product formation?

  • Stepwise Monitoring : Use TLC or HPLC to track intermediate purity after each step.
  • Catalyst Screening : Test bases like DMAP vs. pyridine for Boc protection efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. acetonitrile) to reduce racemization. Contradictions in reported yields (e.g., 50–85%) may arise from residual moisture or incomplete Boc deprotection, requiring Karl Fischer titration for moisture analysis .

Q. What strategies resolve discrepancies in reported biological activities of benzimidazole derivatives?

  • Assay Standardization : Control pH (7.4 for physiological relevance) and use isogenic cell lines to reduce variability.
  • Metabolite Profiling : LC-MS identifies degradation products that may confound activity measurements.
  • Computational Validation : Molecular docking (AutoDock VINA) predicts binding modes to explain divergent IC₅₀ values across studies .

Q. How can X-ray crystallography be optimized for this compound’s structural analysis?

  • Crystallization : Use vapor diffusion with 2:1 hexane/ethyl acetate to grow single crystals.
  • Data Collection : High-resolution (<1.0 Å) datasets collected at 100 K reduce thermal motion artifacts.
  • Refinement : SHELXL’s TWIN/BASF commands address potential twinning, while Hirshfeld surface analysis validates intermolecular interactions .

Q. What computational models best predict enzyme inhibition mechanisms?

  • Molecular Dynamics (MD) : Simulate binding stability with AMBER (50 ns trajectories) to assess hydrogen-bond retention.
  • Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) model charge distribution on the imidazole ring, critical for protonation state-dependent activity.
  • Validation : Compare predicted binding energies with SPR (surface plasmon resonance) affinity data .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic inhibition efficiencies for similar Boc-protected imidazoles?

Discrepancies may arise from:

  • Protonation States : The imidazole ring’s pKa (~6.95) affects binding in assays conducted at pH 6.0 vs. 7.4.
  • Enzyme Isoforms : Selectivity for PI3Kα vs. PI3Kβ isoforms can lead to conflicting IC₅₀ values.
  • Compound Stability : Boc group hydrolysis in aqueous buffers generates free amines, altering activity. Validate stability via ¹H NMR in assay buffers .

Methodological Best Practices

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) for Boc protection to prevent oxidation.
  • Characterization : Use HRMS with ESI+ ionization to confirm molecular ion peaks ([M+H]⁺ expected).
  • Biological Assays : Include negative controls with Boc-deprotected analogs to isolate the imidazole core’s contribution to activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.